![molecular formula C9H11NO5S2 B2946964 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 878466-29-6](/img/structure/B2946964.png)
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
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Overview
Description
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is 1S/C9H11NO5S2/c11-9(12)8-7(1-6-16-8)17(13,14)10-2-4-15-5-3-10/h1,6H,2-5H2,(H,11,12) .Physical And Chemical Properties Analysis
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a solid substance with a molecular weight of 277.32 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative pathways to synthesize optically active morpholine derivatives and their applications in creating biologically active molecules. For instance, Kogami and Okawa (1987) developed a convenient synthesis method for optically active morpholinecarboxylic acid and its thio analogue, which are crucial intermediates in pharmaceutical synthesis (Y. Kogami & K. Okawa, 1987). Such processes are essential for the production of enantiomerically pure compounds, which are often required for the development of new drugs.
Application in Peptide Chemistry
Morpholine derivatives have found significant use in peptide chemistry. Sladojevich et al. (2007) described a convenient route to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This work underlines the importance of such derivatives in creating peptidomimetics, which are valuable in drug design and discovery processes (Filippo Sladojevich et al., 2007).
Biodegradable Polymers
Morpholine derivatives are also explored in the synthesis of biodegradable polymers. Veld et al. (1992) synthesized polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives, showcasing the potential of morpholine derivatives in creating functionalized materials for biomedical applications (P. J. I. Veld et al., 1992).
Antiviral Applications
In the field of medicinal chemistry, morpholine derivatives have been investigated for their antiviral properties. Ivachtchenko et al. (2019) developed a new compound demonstrating in vitro nanomolar inhibitory activity against the hepatitis B virus, highlighting the therapeutic potential of morpholine derivatives in treating viral infections (A. Ivachtchenko et al., 2019).
Safety And Hazards
The safety information for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)8-7(1-6-16-8)17(13,14)10-2-4-15-5-3-10/h1,6H,2-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOYLZOIIFQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57261480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid |
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